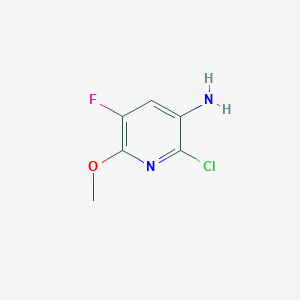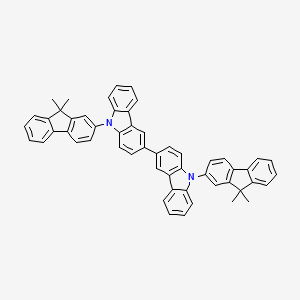
7-Butyl-3-propyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of appropriate alkyl halides with purine derivatives under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an antagonist to certain receptors or inhibit specific enzymes involved in metabolic pathways . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other purine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has a similar purine structure but different functional groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, theophylline shares a similar core structure but differs in its methylation pattern.
Propriétés
Formule moléculaire |
C12H18N4O2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
7-butyl-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-3-5-7-15-8-13-10-9(15)11(17)14-12(18)16(10)6-4-2/h8H,3-7H2,1-2H3,(H,14,17,18) |
Clé InChI |
PBEKWDMOYATOCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1C(=O)NC(=O)N2CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)





